molecular formula C9H9FINO B1484632 N-ethyl-3-fluoro-4-iodobenzamide CAS No. 1864463-16-0

N-ethyl-3-fluoro-4-iodobenzamide

Cat. No. B1484632
CAS RN: 1864463-16-0
M. Wt: 293.08 g/mol
InChI Key: YDWHLGLHQLEHDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of EFIB consists of a benzamide core with ethyl, fluoro, and iodo substituents . The exact positions of these substituents can be determined through techniques like NMR spectroscopy and X-ray crystallography.

Scientific Research Applications

Sigma Receptor Imaging in Cancer Diagnosis

N-ethyl-3-fluoro-4-iodobenzamide derivatives have shown potential in sigma receptor imaging, particularly in cancer diagnosis. For instance, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) has been utilized to visualize primary breast tumors in humans. The accumulation of this benzamide in tumors is due to its preferential binding to sigma receptors, which are notably overexpressed in breast cancer cells (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).

Melanoma Detection and Staging

Similarly, iodobenzamide derivatives have been instrumental in the management of malignant melanoma. Studies involving [125I]-N-(2-diethylaminoethyl) 4-iodobenzamide (BZA) have facilitated the external detection of melanotic melanomas after intravenous injection in tumor-bearing mice, leading to promising Phase II clinical trials for imaging primary melanomas and metastases in humans (Michelot, Moreau, Veyre, Bonafous, Bacin, Madelmont, Bussière, Souteyrand, Mauclaire, & Chossat, 1993).

Dopamine Receptor Imaging in Neurological Disorders

Furthermore, iodobenzamide compounds have been utilized in neurology, specifically for imaging CNS D-2 dopamine receptors. Initial studies with iodine-123-IBZM in humans have demonstrated specific localization in the basal ganglia of the brain, suggesting potential applications in diagnosing and understanding the pathophysiology of various neurological disorders, such as Parkinson's disease (Kung, Alavi, Chang, Kung, Keyes, Velchik, Billings, Pan, Noto, & Rausch, 1990).

properties

IUPAC Name

N-ethyl-3-fluoro-4-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FINO/c1-2-12-9(13)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWHLGLHQLEHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-3-fluoro-4-iodobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-3-fluoro-4-iodobenzamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-3-fluoro-4-iodobenzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-ethyl-3-fluoro-4-iodobenzamide
Reactant of Route 4
Reactant of Route 4
N-ethyl-3-fluoro-4-iodobenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-ethyl-3-fluoro-4-iodobenzamide
Reactant of Route 6
Reactant of Route 6
N-ethyl-3-fluoro-4-iodobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.